molecular formula C24H34O5 B1204800 Hyrtenone A CAS No. 11-30-3

Hyrtenone A

Cat. No.: B1204800
CAS No.: 11-30-3
M. Wt: 402.5 g/mol
InChI Key: CMULOZRGTMXKCI-YIKRVMLOSA-N
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Description

Hyrtenone A is a bioactive compound identified as a selective inhibitor of platelet-type 12-human lipoxygenase (12-hLO), an enzyme implicated in inflammatory and cardiovascular pathologies. Its discovery emerged from high-throughput screening efforts targeting structurally diverse libraries to identify isoform-specific lipoxygenase (LO) inhibitors . While structural details of this compound remain unspecified in the provided evidence, its pharmacological profile distinguishes it from broader-spectrum LO inhibitors due to its selectivity for 12-hLO over other isoforms, such as 15-hLO-1.

Properties

CAS No.

11-30-3

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

(1R,4S,6R,8R,13S,16S,21S)-8-hydroxy-6-methoxy-13,17,17,21-tetramethyl-5,12-dioxapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-2,10-dien-9-one

InChI

InChI=1S/C24H34O5/c1-21(2)8-6-9-22(3)16(21)7-10-23(4)17(22)11-14-15(29-23)12-18(25)24(26)13-19(27-5)28-20(14)24/h11-12,16-17,19-20,26H,6-10,13H2,1-5H3/t16-,17+,19+,20-,22-,23-,24-/m0/s1

InChI Key

CMULOZRGTMXKCI-YIKRVMLOSA-N

SMILES

CC1(CCCC2(C1CCC3(C2C=C4C5C(CC(O5)OC)(C(=O)C=C4O3)O)C)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4[C@H]5[C@](C[C@@H](O5)OC)(C(=O)C=C4O3)O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2C=C4C5C(CC(O5)OC)(C(=O)C=C4O3)O)C)C)C

Synonyms

hyrtenone A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Target Enzyme Selectivity (vs. 15-hLO-1) Relative Potency Key Structural Features
This compound 12-hLO >10-fold selective 1x (Baseline) Undisclosed terpenoid backbone
Puupehenone 15-hLO-1 Selective for 15-hLO-1 >10x more potent Bicyclic meroterpenoid scaffold
Neodysidenin 12-hLO High selectivity Comparable Linear alkaloid with halogenation

Selectivity and Potency

  • This compound vs. Puupehenone: Despite structural similarities, puupehenone demonstrates >10-fold higher potency against 15-hLO-1, whereas this compound preferentially inhibits 12-hLO. This divergence suggests that minor structural modifications, such as the bicyclic scaffold in puupehenone, enhance binding affinity for 15-hLO-1 .
  • This compound vs. However, this compound’s lower potency implies that its terpenoid backbone may lack critical pharmacophoric elements present in neodysidenin .

Functional Implications

  • Therapeutic Potential: this compound’s 12-hLO specificity makes it a candidate for diseases like atherosclerosis, where 12-hLO-derived metabolites promote inflammation. In contrast, puupehenone’s 15-hLO-1 inhibition aligns with applications in cancer and neurodegenerative disorders .
  • Optimization Challenges: this compound’s reduced potency compared to puupehenone underscores the need for structural tuning. For example, introducing electron-withdrawing groups or rigidifying the terpenoid backbone could enhance binding efficiency without compromising selectivity .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for isolating and characterizing Hyrtenone A, and how do their methodological limitations impact data reliability?

  • Methodological Answer : this compound’s isolation typically employs chromatographic techniques (e.g., HPLC, GC-MS) paired with spectroscopic methods (NMR, FTIR) for structural elucidation . Key limitations include solvent interference in NMR and low sensitivity in GC-MS for non-volatile derivatives. To ensure reliability, cross-validation using multiple techniques is critical, and calibration standards must match the compound’s polarity and stability .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity while minimizing false positives?

  • Methodological Answer : Use a tiered approach:

  • Primary screening : High-throughput assays (e.g., cell viability assays) with positive/negative controls.
  • Secondary validation : Dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., enzymatic inhibition vs. receptor-binding studies).
  • Artifact mitigation : Include solvent controls (e.g., DMSO compatibility) and confirm target specificity via gene knockout or competitive binding .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Apply the PICO framework to deconstruct discrepancies:

  • Population : Clarify cell lines/organisms used (e.g., cancer vs. normal cells).
  • Intervention : Standardize compound purity (≥95%) and delivery methods (e.g., nanoformulation vs. free compound).
  • Comparison : Replicate studies under identical conditions (pH, temperature).
  • Outcome : Use meta-analysis to identify confounding variables (e.g., oxidative stress in hypoxic environments) .

Q. What experimental strategies are recommended for elucidating this compound’s pharmacokinetics in vivo, given its low bioavailability?

  • Methodological Answer :

  • Formulation optimization : Use lipid-based carriers or prodrug derivatives to enhance solubility.
  • Pharmacokinetic profiling : Conduct mass balance studies with radiolabeled this compound and track metabolites via LC-HRMS.
  • Tissue distribution : Autoradiography or PET imaging for real-time biodistribution analysis .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Variable selection : Systematically modify functional groups (e.g., hydroxylation, methylation) while retaining the core scaffold.
  • Data validation : Use multivariate analysis (PCA or PLS regression) to correlate structural changes with bioactivity.
  • Hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives for synthesis .

Data Analysis and Validation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer :

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data.
  • Heterogeneity adjustment : Use mixed-effects models to account for inter-cell variability.
  • Sensitivity analysis : Bootstrap resampling to quantify confidence intervals for EC₅₀ values .

Q. How should researchers address batch-to-batch variability in this compound sourcing during longitudinal studies?

  • Methodological Answer :

  • Quality control : Certify each batch via COA (Certificate of Analysis) with HPLC purity ≥98%.
  • Blinding : Use blinded aliquots to prevent observer bias.
  • Covariate adjustment : Include batch ID as a random effect in statistical models .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical rigor in animal studies involving this compound’s toxicity profiling?

  • Methodological Answer :

  • 3Rs compliance : Replace mammalian models with in silico or ex vivo assays where possible.
  • Endpoint justification : Predefine humane endpoints (e.g., tumor volume thresholds).
  • Transparency : Publish raw data (e.g., survival curves, histopathology) in open-access repositories .

Q. How can researchers enhance reproducibility when studying this compound’s synergistic effects with existing therapeutics?

  • Methodological Answer :

  • Synergy quantification : Use the Chou-Talalay combination index (CI) method.
  • Protocol standardization : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Reagent validation : Cross-validate antibodies or assay kits via orthogonal methods .

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